5-(4-((Phenyl(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-(4-((Phenyl(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring an oxadiazole ring fused with a thione group and an azo linkage, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((Phenyl(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of hydrazine derivatives with carbon disulfide to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4-((Phenyl(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-((Phenyl(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-(4-((Phenyl(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process, which is a potential mechanism for its anticancer activity. Additionally, the thione group can interact with thiol-containing enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Another heterocyclic compound with similar structural features.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the phenylamino group and has similar applications in dye production.
Properties
CAS No. |
122351-93-3 |
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Molecular Formula |
C21H15N5OS |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-phenylimino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C21H15N5OS/c28-21-26-25-20(27-21)16-11-13-17(14-12-16)22-19(15-7-3-1-4-8-15)24-23-18-9-5-2-6-10-18/h1-14H,(H,26,28) |
InChI Key |
OGVVFDSGVLCKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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